4-aminoquinazoline-7-carboxylic Acid
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Overview
Description
4-aminoquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. It is characterized by a quinazoline core structure with an amino group at the 4-position and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a manner that modulates their function . This modulation can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Quinazoline derivatives have been found to inhibit the phosphorylation of the epidermal growth factor receptor (egfr) tyrosine kinase . This suggests that the compound may influence signaling pathways downstream of EGFR, potentially impacting cell proliferation, survival, and other processes.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by a variety of factors, including the chemical properties of the drug, the route of administration, and the patient’s physiological characteristics .
Result of Action
Quinazoline derivatives have been found to exhibit anti-cancer activity, suggesting that they may induce cell death or inhibit cell proliferation
Action Environment
It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs, potentially affecting their efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminoquinazoline-7-carboxylic acid can be achieved through various methods, including nucleophilic substitution reactions, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-aminoquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrosoquinazoline and nitroquinazoline derivatives.
Reduction: Quinazoline alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-aminoquinazoline-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazoline: Known for its role as an epidermal growth factor receptor (EGFR) inhibitor.
4-chloroquinazoline: Used as an intermediate in the synthesis of various pharmaceuticals.
4-hydroxyquinazoline: Studied for its potential as an antioxidant and anti-inflammatory agent.
Uniqueness
4-aminoquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-aminoquinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWPSTZOWBGKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017385-11-3 |
Source
|
Record name | 4-aminoquinazoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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